1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea
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Overview
Description
1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea is a chemical compound with potential applications in various scientific fields. It is characterized by a phthalazinone core structure, which is known for its biological activity. This compound is of interest due to its potential use in medicinal chemistry and other research areas.
Mechanism of Action
Target of Action
The primary targets of the compound 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea are the human epithelial cell lines; liver (HepG2) and breast (MCF-7) in addition to normal fibroblasts (WI-38) . These targets play a crucial role in the proliferation of cells and the compound’s interaction with these targets results in significant anti-proliferative activity .
Mode of Action
The compound 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea interacts with its targets by arresting the cell cycle progression and/or inducing apoptosis . This interaction results in the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II at submicromolar concentrations .
Biochemical Pathways
The compound 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea affects the biochemical pathways related to cell cycle progression and apoptosis . The downstream effects include the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II .
Result of Action
The molecular and cellular effects of the action of 1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea include significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts . These effects are manifested by the elevation in the expression of p53 and caspase 3, down-regulation of cdk1, and a reduction in the concentrations of MAPK and Topo II .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea typically involves the reaction of 4-oxo-3,4-dihydrophthalazine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Starting Materials: 4-oxo-3,4-dihydrophthalazine and propyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 50-80°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Comparison with Similar Compounds
- 3-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
- (3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid
Uniqueness: 1-((4-Oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-propylurea is unique due to its specific urea linkage and propyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.
Properties
IUPAC Name |
1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-2-7-14-13(19)15-8-11-9-5-3-4-6-10(9)12(18)17-16-11/h3-6H,2,7-8H2,1H3,(H,17,18)(H2,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCGLIYNTFONON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.